2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
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Overview
Description
2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound acts as a PPAR agonist . It binds to the PPAR, leading to a conformational change in the receptor. This change allows the receptor to bind to specific regions of DNA, called PPAR response elements (PPREs), and modulate the transcription of nearby genes . The result is a change in the expression of genes involved in various biological processes, including inflammation and metabolism .
Biochemical Pathways
The activation of PPARs by this compound affects several biochemical pathways. One of the most significant is the regulation of central inflammation . By modulating the expression of inflammatory genes, this compound can control the process of inflammation in the brain .
Result of Action
The activation of PPARs by this compound leads to a decrease in the expression of inflammatory genes, resulting in a reduction of inflammation in the brain . This can have significant effects at the molecular and cellular levels, potentially influencing the progression of diseases characterized by central inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(trifluoromethyl)-2,2′-bipyridine: Another compound containing the trifluoromethyl group, used in similar applications.
(2-Methyl-4-(trifluoromethyl)phenyl)boronic acid: Utilized in Suzuki-coupling reactions and other synthetic applications.
Uniqueness
2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is unique due to its specific structure, which combines the trifluoromethyl group with a sulfonylamino and acetic acid moiety. This combination provides distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
2-[methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-14(6-9(15)16)19(17,18)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXQVZHPNOKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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